![molecular formula C20H16FN3O2S B2567888 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 897464-81-2](/img/structure/B2567888.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenyl)acetamide
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Description
The compound “2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It has been described in the context of antiproliferative activities against a variety of cancer cell lines .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several studies . The process typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Scientific Research Applications
- Researchers have investigated the synthesized compound’s antibacterial activity against various pathogens. Notably, 2-(4-fluorobenzylthio)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole (5) demonstrated potent antibacterial effects, with a minimum inhibitory concentration (MIC) of 625 μg/mL .
- Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives play a crucial role in drug development. This compound could serve as a scaffold for novel anti-cancer agents. Further studies are needed to explore its efficacy against specific cancer cell lines .
- The compound’s base-controlled divergent cyclization with 2-mercaptobenzimidazoles and β-CF3-1,3-enynes leads to either trifluoromethylated or fluorinated benzo[4,5]imidazo[2,1-b][1,3]thiazines. These fluorine-containing heterocycles have potential applications in materials science and drug discovery .
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, it remains an interesting candidate for further investigation .
- The molecular formula of this compound is C20H13F4N3O2S, with an average mass of 435.395 Da. ChemSpider ID 22079717 provides additional details .
Antibacterial Activity
Anti-Cancer Potential
Fluorine-Containing Heterocycles
Rare and Unique Chemicals Collection
Molecular Structure and Properties
properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-26-18-5-3-2-4-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-6-8-14(21)9-7-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOZEJXOIZTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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